1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOZXQYCPSJGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. Additionally, 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can form complexes with proteins, influencing their stability and activity.
Cellular Effects
The effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes. The molecular mechanism of action also involves the modulation of signaling pathways, which can result in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. This can lead to changes in the production and utilization of energy within cells, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects.
Subcellular Localization
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.
Biological Activity
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In a study evaluating various pyrazole compounds, derivatives similar to 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole showed promising results in inhibiting cancer cell proliferation. The compound demonstrated an inhibition rate of approximately 61–73% at a concentration of 10 µM against certain cancer cell lines, which positions it competitively against standard anticancer agents such as flavopiridol and dexamethasone .
| Compound | Inhibition Rate (%) | Concentration (µM) |
|---|---|---|
| 1-Ethyl-3-(pyrazin-2-yl)... | 61–73 | 10 |
| Flavopiridol | 72–87 | 0.5 |
| Dexamethasone | 85 | 1 |
2. Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory properties. Pyrazole derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6. In comparative studies, certain derivatives showed a reduction in IL-6 levels by up to 47% at a concentration of 10 µM . This suggests that compounds like 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole could be valuable in treating inflammatory diseases.
3. Antibacterial and Antiviral Activities
Pyrazole derivatives have also been evaluated for their antibacterial and antiviral activities. Some studies indicate that modifications to the pyrazole structure can enhance these effects significantly. For instance, compounds exhibiting strong antibacterial activity against various pathogens were identified in related research . Additionally, certain pyrazole derivatives have shown effectiveness against viral infections in vitro, demonstrating potential as antiviral agents .
Study on Anticancer Properties
A detailed study conducted by Bandgar et al. (2010) explored the anticancer potential of several pyrazole derivatives. The findings indicated that specific structural modifications could enhance the efficacy of these compounds against various cancer cell lines. The study concluded that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents .
Research on Anti-inflammatory Effects
In another investigation focused on anti-inflammatory properties, researchers synthesized a series of pyrazole derivatives and assessed their ability to inhibit inflammatory responses in animal models. The results demonstrated that certain compounds significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study conducted on human breast cancer cells showed a dose-dependent inhibition of cell proliferation. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro tests revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Agricultural Science
Pesticidal Applications
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has shown promise as a pesticide. Field trials indicate its effectiveness in controlling pests such as aphids and whiteflies on crops. The compound's mode of action involves disrupting the nervous system of the pests, leading to paralysis and death.
Herbicidal Properties
Research has also explored its herbicidal potential. Laboratory studies demonstrate that the compound can inhibit the growth of certain weed species by interfering with their metabolic pathways. This suggests that it may be useful in developing selective herbicides that target specific weeds without harming crops.
Materials Science
Polymer Chemistry
In materials science, 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has been investigated as a monomer for synthesizing novel polymers. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Preliminary tests show improved tensile strength and elongation at break compared to conventional polymers.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest (G2/M phase) |
| A549 (Lung Cancer) | 18 | Induction of oxidative stress |
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Pseudomonas aeruginosa | 128 | Gram-negative |
Table 3: Pesticidal Efficacy
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 150 | 90 |
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula : C₁₂H₁₄N₄S (estimated based on analogs in ).
- Core: Thiopyrano[4,3-c]pyrazole, a less-studied isomer compared to pyrano[2,3-c]pyrazoles .
- Substituents : Ethyl (position 1) and pyrazin-2-yl (position 3), contributing to steric and electronic modulation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 1-ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole with structurally related compounds:
Key Observations :
- Pyrazin-2-yl vs.
- Thiopyrano vs.
Preparation Methods
Key Preparation Method: Multicomponent One-Pot Condensation
The most efficient and widely reported method for preparing fused pyrazole derivatives, including tetrahydrothiopyrano-pyrazoles, is a one-pot multicomponent reaction that proceeds through:
- Starting materials: An aldehyde (or heteroaromatic aldehyde like pyrazin-2-yl aldehyde), malononitrile, a β-ketoester or equivalent, and hydrazine hydrate.
- Catalysts: Bases such as potassium t-butoxide, triethylamine, or eco-friendly catalysts like l-tyrosine.
- Solvents: Ethanol, water-ethanol mixtures, or water under ultrasonic or microwave irradiation.
- Conditions: Mild temperatures (room temperature to reflux), sometimes assisted by microwave or ultrasonic irradiation to reduce reaction time and improve yields.
This approach allows the simultaneous formation of the pyrazole ring and the fused tetrahydrothiopyrano ring system via sequential condensation and cyclization steps.
- High atom economy and step economy.
- Mild reaction conditions.
- Reduced purification steps.
- Potential for catalyst recycling.
- Environmentally friendly solvents and conditions.
Detailed Preparation Protocol from a Patented Method (Adapted for Thiopyrano Analog)
While direct literature on 1-ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is scarce, a closely related compound, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, has a well-documented preparation method that can be adapted for the sulfur analog by substituting oxygen-containing precursors with sulfur analogs.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of keto-ester intermediate by reaction of tetrahydropyranone and diethyl oxalate in tetrahydrofuran with lithium bis(trimethylsilyl)amide at -70 to -80 °C | Argon atmosphere, 30 min to 2 h stirring | Control molar ratios: tetrahydropyranone:Li bis(trimethylsilyl)amide = 1:0.5-1.2; tetrahydropyranone:diethyl oxalate = 1:0.5-1.2 |
| 2 | Cyclization with hydrazine hydrate in glacial acetic acid at 20-30 °C overnight | Slow addition of hydrazine hydrate, TLC monitoring | pH adjustment with sodium carbonate to 8-9 after reaction |
| 3 | Hydrolysis of ethyl ester in ethanol with aqueous lithium hydroxide at 40-60 °C for 2-3 h | Slow addition of LiOH solution, TLC monitoring | Final product isolated by filtration after concentration and precipitation |
This method yields the target compound with high purity and improved yield compared to previous methods using ethyl diazoacetate or 3-bromotetrahydro-4H-pyran-4-one, which suffer from safety hazards and low yields.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ethyl diazoacetate route | Tetrahydro-2H-pyran-3-ketone, ethyl diazoacetate | Catalysis by tetrahydropyrrole, moderate temp | 50-80 | Direct cyclization | Safety hazards (explosive diazo compound), poor scalability |
| 3-Bromotetrahydro-4H-pyran-4-one route | 3-bromotetrahydro-4H-pyran-4-one | Multi-step, moderate conditions | Low | Uses available reagents | Low yield, isomer formation |
| Lithium bis(trimethylsilyl)amide route (patent) | Tetrahydropyranone, diethyl oxalate, hydrazine hydrate | -70 to 60 °C, inert atmosphere | High | Mild conditions, scalable, safer reagents | Requires low temperature control |
| Multicomponent one-pot MCR | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Mild temp, microwave/ultrasonic assistance | High | Green chemistry, fast, high yield | Requires optimization for sulfur analog |
Research Findings and Optimization Notes
- Microwave-assisted MCRs significantly reduce reaction times (minutes versus hours) while maintaining or improving yields.
- Use of eco-friendly solvents such as water-ethanol mixtures and catalysts like l-tyrosine enhances sustainability and catalyst recyclability.
- Ultrasonic irradiation can facilitate catalyst-free synthesis in aqueous media, yielding excellent purity and yield.
- The lithium bis(trimethylsilyl)amide method offers a safer and more reproducible route compared to ethyl diazoacetate, especially for scale-up production.
- Reaction pH control and temperature monitoring are critical for high yield and purity.
- Adaptation of oxygen-containing precursors to sulfur analogs requires careful consideration of nucleophilicity and ring closure kinetics.
Summary Table of Key Reaction Parameters for the Lithium Bis(trimethylsilyl)amide Route
| Step | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | Tetrahydropyranone + Diethyl oxalate + Li bis(trimethylsilyl)amide | Tetrahydrofuran | -70 to -80 | 0.5-2 h | Not isolated (crude intermediate) | Argon atmosphere, slow addition |
| 2 | Crude intermediate + Hydrazine hydrate | Glacial acetic acid | 20-30 | Overnight | Intermediate isolated | pH adjusted to 8-9 post reaction |
| 3 | Intermediate + LiOH (aq) | Ethanol | 40-60 | 2-3 h | Final product 70-85% | Hydrolysis step, precipitation |
Q & A
What are the key considerations in designing a synthetic pathway for 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole derivatives?
Answer:
Synthetic routes typically involve multi-step reactions:
- Step 1: Condensation of ethyl 2,4-dioxopentanoate with hydrazine hydrate to form pyrazole intermediates .
- Step 2: Cyclization with thiopyrano precursors using sodium methylate in methanol .
- Critical Parameters:
How can molecular docking studies predict the antifungal activity of this compound?
Answer:
- Target Selection: Use enzymes like lanosterol-14α-demethylase (PDB:3LD6) for fungal activity prediction .
- Protocol:
- Validation: Compare docking scores with in vitro MIC values against Candida spp. .
What analytical techniques are essential for confirming the structure of synthesized derivatives?
Answer:
- 1H NMR/IR Spectroscopy: Confirm functional groups (e.g., pyrazole NH at δ 10–12 ppm, thiopyrano S-C stretching at 650 cm⁻¹) .
- Elemental Analysis: Validate stoichiometry (e.g., C: 52.3%, H: 4.8%, N: 19.1%) .
- Single-Crystal X-ray Diffraction: Resolve 3D conformation of the fused thiopyrano-pyrazole system .
- HPLC: Assess purity (>98% for pharmacological studies) .
What strategies improve regioselectivity in pyrazole ring formation?
Answer:
- Reagent Choice: Use tert-butyl hydroperoxide (TBHP) with FeCl₃ to direct cyclization toward 1,3-substitution .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor regioselective hydrazine addition .
- Temperature Control: Lower temperatures (0–5°C) reduce kinetic byproducts during enone-hydrazine reactions .
How do structural modifications impact biological activity?
Answer:
- Alkylthio Groups (e.g., ethylthio): Increase lipophilicity (logP > 3.5), enhancing membrane permeability .
- Pyrazine vs. Pyridine Substitution: Pyrazine’s nitrogen atoms improve hydrogen bonding with kinase targets (ΔG = −9.2 kcal/mol) .
- Triazole Additions: Enhance antifungal activity by interacting with heme cofactors in cytochrome P450 enzymes .
What challenges arise in scaling up the synthesis, and how can they be addressed?
Answer:
- Exothermic Reactions: Use controlled addition of hydrazine derivatives under ice baths .
- Byproduct Formation: Optimize stoichiometry (e.g., 1:1.2 ketone:hydrazine ratio) .
- Purification: Replace column chromatography with recrystallization in ethanol/water mixtures for scalability .
- Flow Chemistry: Implement continuous reactors for thiopyrano-pyrazole cyclization to improve yield (70% → 85%) .
How can computational methods guide the optimization of synthetic routes?
Answer:
- DFT Calculations: Predict reaction energetics (e.g., activation barriers for cyclization steps) .
- Retrosynthetic Analysis: Use software like ChemAxon to identify feasible precursors (e.g., diethyl oxalate as a starting material) .
- Solvent Screening: COSMO-RS simulations optimize solvent polarity for intermediate solubility .
What in vitro assays are recommended for evaluating biological activity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
